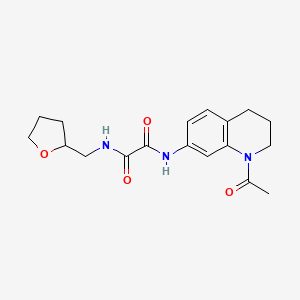

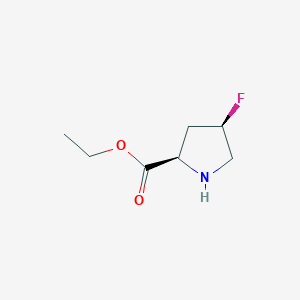

![molecular formula C27H29N3O4 B3004345 N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide CAS No. 896355-50-3](/img/structure/B3004345.png)

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide is a derivative of benzamide with potential pharmacological properties. Although the exact compound is not directly discussed in the provided papers, related compounds with similar structures have been synthesized and evaluated for their binding affinities to various receptors, particularly dopamine receptors . These compounds are of interest due to their selectivity and potency, which make them potential candidates for therapeutic applications.

Synthesis Analysis

The synthesis of related compounds involves the formation of 1-aryl-4-alkylpiperazines with a terminal benzamide fragment. For instance, compound 17, which is closely related to the compound , was synthesized and found to have a high affinity for the dopamine D4 receptor . Another study focused on structural modifications of a similar lead compound, which resulted in a series of new compounds with varying affinities for dopamine receptors . The synthesis of these compounds typically involves multiple steps, including the formation of the piperazine ring, linkage to the benzamide moiety, and various substitutions on the phenyl ring to modulate receptor affinity and selectivity.

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a piperazine ring linked to a benzamide moiety, with various substituents on the phenyl rings influencing their binding profiles. The structure-affinity relationship (SAFIR) studies indicate that specific structural features are crucial for receptor affinity and selectivity . For example, the presence of a chlorophenyl group on the piperazine ring and a methoxy group on the benzamide moiety are important for high affinity to the D4 receptor .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically include reductive amination, as seen in the synthesis of novel 4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-ones . The reactivity of the benzamide moiety also plays a role in the binding to receptors, as seen in the anion binding studies of N-(o-methoxybenzamido)thioureas . These reactions are crucial for creating the desired structural features that confer high affinity and selectivity to the target receptors.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structures. The presence of methoxy and chlorophenyl groups can affect the lipophilicity of the compounds, which in turn can influence their pharmacokinetic properties and receptor binding . The intramolecular hydrogen bond identified in N-(o-methoxybenzamido)thioureas suggests that similar intramolecular interactions may play a role in the binding affinity of related benzamide derivatives . Understanding these properties is essential for the development of compounds with optimal pharmacological profiles.

properties

IUPAC Name |

N-[2-(1,3-benzodioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-3-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29N3O4/c1-32-23-9-5-6-21(16-23)27(31)28-18-24(20-10-11-25-26(17-20)34-19-33-25)30-14-12-29(13-15-30)22-7-3-2-4-8-22/h2-11,16-17,24H,12-15,18-19H2,1H3,(H,28,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUWCRWSXIKTRCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCC(C2=CC3=C(C=C2)OCO3)N4CCN(CC4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

459.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

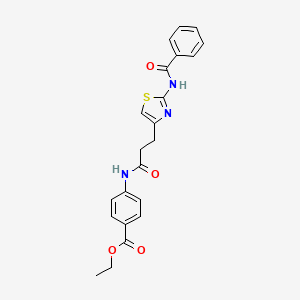

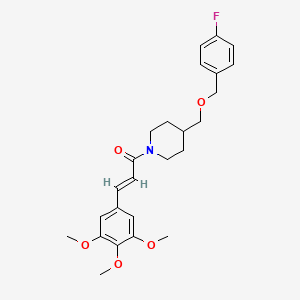

![ethyl 3-carbamoyl-2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3004262.png)

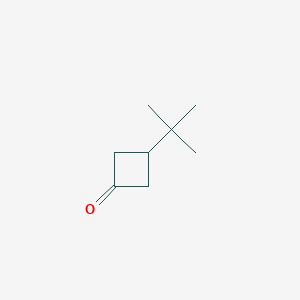

![5-methyl-2-(methylthio)-N-(o-tolyl)-7-(4-(trifluoromethyl)phenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3004264.png)

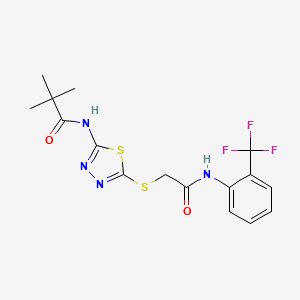

![2-{[4-(4-methoxyphenyl)-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B3004265.png)

![2-((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B3004278.png)

![[4-(2-fluorophenyl)piperazino][4-(2-methylbenzoyl)-1H-pyrrol-2-yl]methanone](/img/structure/B3004280.png)

![2-Amino-6-[4-[3-(trifluoromethyl)phenoxy]phenyl]pyridine-3,4,5-tricarbonitrile](/img/structure/B3004281.png)

![ethyl 2-[[(E)-2-cyano-3-(2-hydroxyphenyl)prop-2-enoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B3004282.png)

![4-fluoro-N-{2-[4-(methylsulfonyl)piperazino]phenyl}benzenecarboxamide](/img/structure/B3004284.png)